molecular formula C12H14ClNO B13204138 1-(2-Chloro-5-methylphenyl)piperidin-2-one

1-(2-Chloro-5-methylphenyl)piperidin-2-one

Cat. No.: B13204138
M. Wt: 223.70 g/mol
InChI Key: KSPLNXVQDLGYCH-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)piperidin-2-one (CAS: 2059926-76-8) is a piperidin-2-one derivative with a 2-chloro-5-methylphenyl substituent. Its molecular formula is C₁₂H₁₄ClNO, and it has a molecular weight of 223.70 g/mol . This compound is structurally characterized by a six-membered lactam ring (piperidin-2-one) and a substituted aromatic ring.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-(2-chloro-5-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H14ClNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3

InChI Key

KSPLNXVQDLGYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methylphenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 2-chloro-5-methylbenzaldehyde reacts with piperidine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloro-5-methylphenyl)piperidin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include catalysts, solvents, and purification agents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidinones.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(2-Chloro-5-methylphenyl)piperidin-2-one with other piperidin-2-one derivatives, focusing on structural variations, pharmacological activities, and synthetic methodologies.

Table 1: Structural and Functional Comparison of Piperidin-2-one Derivatives

Compound Name Substituents (R Groups) Molecular Weight (g/mol) Pharmacological Activity Key Synthesis Steps References
1-(2-Chloro-5-methylphenyl)piperidin-2-one 2-Cl, 5-Me on phenyl 223.70 Not explicitly stated Not detailed in evidence
1-(4-Iodophenyl)piperidin-2-one 4-I on phenyl 301.12 Building block for antipsychotics Boronic acid coupling
1-([2,4'-Bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one Bipyridinyl, 3,4-diF on phenyl Not provided Antitumor potential (preclinical studies) Chiral SFC separation
1-(4-Nitrophenyl)piperidin-2-one 4-NO₂ on phenyl Not provided Intermediate for dichlorinated analogs Chlorination with PCl₅
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 5-(CH₂OH), 5-Ph on piperidine Not provided Versatile scaffold for organic synthesis Hydroxymethylation
1-(1(S)-Phenylethyl)piperidin-2-thione 1-(S)-PhCH₂CH₃, thione (C=S) Not provided Not explicitly stated Thionation with P₄S₁₀
1-(2-Aminoethyl)piperidin-2-one dihydrochloride 2-(NH₂CH₂) on piperidine Not provided Not explicitly stated Amine functionalization

Key Structural and Functional Insights

Substituent Effects on Pharmacological Activity

  • Halogenated Phenyl Derivatives :

  • Difluorophenyl substitution (e.g., in the bipyridinyl derivative) may enhance metabolic stability and binding affinity to target proteins, as seen in antitumor studies .
    • Electron-Withdrawing Groups :
  • The nitro group in 1-(4-nitrophenyl)piperidin-2-one increases reactivity, facilitating downstream functionalization (e.g., chlorination) .

Hydroxymethylation: Introducing polar groups like CH₂OH improves aqueous solubility, critical for drug formulation .

Synthetic Methodologies

  • Chiral Separation : Critical for isolating enantiomers with distinct bioactivities (e.g., antitumor bipyridinyl derivative) .
  • Boronic Acid Coupling : Used to synthesize iodophenyl derivatives, highlighting the versatility of cross-coupling reactions in piperidin-2-one chemistry .

Biological Activity

1-(2-Chloro-5-methylphenyl)piperidin-2-one is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidinone ring substituted with a chloro group and a methyl group on the phenyl moiety. Its molecular formula is C12_{12}H14_{14}ClN1_{1}O, with a molecular weight of 227.7 g/mol. The structural complexity allows for various chemical modifications, making it an interesting subject in medicinal chemistry.

Antimicrobial Properties

Research indicates that 1-(2-Chloro-5-methylphenyl)piperidin-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These results indicate that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

In a study evaluating various derivatives, 1-(2-Chloro-5-methylphenyl)piperidin-2-one was found to have an IC50_{50} value of approximately 25 µM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development.

The biological activity of 1-(2-Chloro-5-methylphenyl)piperidin-2-one is attributed to its ability to interact with specific molecular targets within cells:

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Receptor Modulation : It may also modulate various receptors involved in cellular signaling pathways, impacting processes such as inflammation and cell survival.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of several piperidine derivatives, including 1-(2-Chloro-5-methylphenyl)piperidin-2-one. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : Investigations into cholinesterase inhibition revealed that 1-(2-Chloro-5-methylphenyl)piperidin-2-one could serve as a promising candidate for treating neurodegenerative diseases by enhancing cholinergic transmission .

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